Dodecyl dihydrogen phosphate, potassium salt
Description
Dodecyl dihydrogen phosphate, potassium salt (C12H25OPO3H2K) is an organophosphate compound comprising a dodecyl (C12) alkyl chain esterified to a phosphate group, with potassium as the counterion. This compound is structurally characterized by its amphiphilic nature, combining a hydrophobic alkyl chain with a hydrophilic phosphate headgroup. It is utilized in applications requiring surfactant properties, such as detergents, emulsifiers, and biomedical formulations . Its chemical stability, solubility profile, and ionic interactions differentiate it from analogous compounds like sodium dodecyl sulfate (SDS) and other alkyl phosphates.
Properties
CAS No. |
33403-10-0 |
|---|---|
Molecular Formula |
C12H25KO4P- |
Molecular Weight |
303.40 g/mol |
IUPAC Name |
potassium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.K/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15);/q;+1/p-2 |
InChI Key |
MJHORFXTDAGQEU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Chemical Properties and Formula
- Molecular Formula : $$ C{12}H{26}O_4P.K $$
- Molecular Weight : 304.405 g/mol
- Physical State : Typically available as a white viscous liquid with emulsifying and antistatic properties.
Preparation Methods
Reaction Using Lauryl Alcohol and Phosphorus Pentoxide (P₂O₅)
This method involves the reaction of lauryl alcohol with phosphorus pentoxide (P₂O₅), followed by hydrolysis and neutralization.
Steps :
- Reactor Setup : Add phosphorus pentoxide (P₂O₅) into a reactor and cool it to approximately 5°C.
- Alcohol Addition : Slowly add lauryl alcohol ($$ C{12}H{25}OH $$) to the cooled P₂O₅ under continuous stirring.
- Catalyst Addition : Introduce boron trifluoride (BF₃) as a catalyst to facilitate the reaction.
- Reaction Conditions : Gradually heat the mixture to 20°C and maintain stirring for about 12 hours to allow the reaction to proceed fully.
- Hydrolysis : Add water to hydrolyze the intermediate product.
- Neutralization : Use a 40% potassium hydroxide (KOH) solution to neutralize the reaction mixture, forming dodecyl dihydrogen phosphate, potassium salt.
- Product Isolation : Cool the mixture, filter out impurities, and dry the final product.
Reaction Equation :
$$
C{12}H{25}OH + P2O5 + H2O + KOH \rightarrow C{12}H{26}O4P.K
$$
Neutralization of Phosphoric Acid with Potassium Hydroxide
This method involves direct neutralization of phosphoric acid with potassium hydroxide in aqueous solution.
Steps :
- Preparation of Reactants :
- Use 1 mol/L solutions of phosphoric acid ($$ H3PO4 $$) and potassium hydroxide ($$ KOH $$).
- Measure precise volumes using pipettes or burettes.
- Neutralization Reaction :
- Transfer potassium hydroxide solution into a conical flask and add a few drops of methyl orange as an indicator.
- Slowly add phosphoric acid from a burette until the indicator changes color, indicating neutralization.
- Evaporation :
- Transfer the neutralized solution into an evaporating basin.
- Heat gently until the solution reduces to one-fifth of its original volume (avoid boiling).
- Crystallization :
- Cool the concentrated solution to allow crystals of this compound to form.
- Filtration and Drying :
Reaction Equation :
$$
H3PO4 + KOH \rightarrow KH2PO4 + H_2O
$$
Alternative Industrial Methods
Industrial-scale production may include variations using continuous reactors or different catalysts for enhanced yield and efficiency.
Comparison of Methods
| Method | Key Reactants | Temperature | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Lauryl Alcohol & P₂O₅ | Lauryl alcohol, P₂O₅, BF₃ | 5–20°C | ~12 hours | High purity product | Requires catalyst (BF₃) |
| Neutralization with KOH | Phosphoric acid, KOH | Room temp | ~1 hour | Simple process, low cost | Lower yield compared to P₂O₅ method |
Chemical Reactions Analysis
Types of Reactions
Dodecyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Hydrolysis: Breaking down into dodecyl alcohol and phosphoric acid in the presence of water.
Oxidation: Reacting with oxidizing agents to form higher oxidation state compounds.
Substitution: Participating in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like halides or amines.
Major Products Formed
Hydrolysis: Dodecyl alcohol and phosphoric acid.
Oxidation: Higher oxidation state phosphates.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dodecyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Applied in the production of detergents, cosmetics, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Sodium Dodecyl Sulfate (SDS)
Structural Differences :
Solubility and Compatibility :
Potassium Cetyl Phosphate
Alkyl Chain Length :
Surfactant Efficiency :
Sodium Dihydrogen Phosphate (NaH2PO4) and Potassium Dihydrogen Phosphate (KH2PO4)
Acidity and Reactivity :
Functional Roles :
Potassium Didodecyl Phosphate
Esterification Degree :
- Potassium didodecyl phosphate (C24H50KO4P) is a diester with two dodecyl chains, reducing water solubility compared to the monoester this compound. This structural difference impacts applications in lipid bilayer stabilization vs. micelle formation .
Dipotassium vs. Monopotassium Salts
Ionic Strength :
- Dipotassium salts (e.g., dipotassium monolauryl phosphate, C12H25OPO3K2) exhibit higher solubility in polar solvents due to increased ionic character, whereas monopotassium salts (e.g., this compound) are more pH-sensitive .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Alkyl Chain | Counterion | Key Applications |
|---|---|---|---|---|
| Dodecyl dihydrogen phosphate, K | C12H25OPO3HK | C12 | K<sup>+</sup> | Surfactants, emulsifiers |
| Sodium dodecyl sulfate (SDS) | C12H25OSO3Na | C12 | Na<sup>+</sup> | Protein denaturation, detergents |
| Potassium cetyl phosphate | C16H33OPO3HK | C16 | K<sup>+</sup> | Cosmetics, sustained release |
| Potassium didodecyl phosphate | C24H50KO4P | 2xC12 | K<sup>+</sup> | Lipid bilayers, lubricants |
Q & A
Q. What spectroscopic methods are recommended for characterizing the molecular structure of dodecyl dihydrogen phosphate, potassium salt?
To confirm the structure, use a combination of ¹H/³¹P NMR to identify phosphate proton environments and phosphorus coordination, FTIR to detect P=O and P-O-C stretching vibrations (~1250 cm⁻¹ and ~1050 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular weight (C₁₂H₂₇KO₄P, MW 314.4 g/mol) . For crystalline samples, X-ray diffraction (XRD) can resolve atomic arrangements, leveraging programs like SHELXL for refinement .
Q. How can researchers synthesize this compound at the laboratory scale?
A common method involves reacting dodecyl alcohol with phosphorus oxychloride (POCl₃) to form dodecyl phosphate, followed by neutralization with potassium hydroxide. Steps:
Q. What buffer systems incorporate this compound, and how can pH stability be optimized?
Dodecyl dihydrogen phosphate acts as a buffering agent in lipid-rich or micellar systems (e.g., drug delivery studies). To prepare a 50 mM buffer at pH 6.8:
- Mix with its conjugate base (e.g., dipotassium hydrogen phosphate) in a molar ratio determined by the Henderson-Hasselbalch equation.
- Adjust ionic strength using KCl (0.1–0.5 M) to stabilize micelle formation. Validate pH stability via titration curves and dynamic light scattering (DLS) to monitor aggregation .
Advanced Research Questions
Q. How can contradictions in reported critical micelle concentration (CMC) values for this compound be resolved experimentally?
Discrepancies in CMC (e.g., from tensiometry vs. conductivity) arise from impurities or ionic strength variations. To standardize measurements:
Q. What methodologies are effective in analyzing its interaction with serum proteins (e.g., albumin)?
Design fluorescence quenching assays :
- Incubate bovine serum albumin (BSA) with increasing compound concentrations (0–50 μM) in phosphate-buffered saline (pH 7.4).
- Measure tryptophan emission at 340 nm (excitation: 295 nm). Calculate binding constants via Stern-Volmer plots.
- Supplement with circular dichroism (CD) to monitor secondary structural changes in BSA .
Q. How can thermal decomposition kinetics under varying humidity conditions be quantified?
Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC):
- Heat samples (5–10 mg) from 25°C to 600°C at 10°C/min under nitrogen.
- Analyze weight loss steps (dehydration at 100–150°C, phosphate decomposition >250°C).
- Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) under controlled humidity (0–90% RH) using saturated salt solutions .
Methodological Notes
- Contamination Control : Trace sodium ions (e.g., from glassware) can alter micelle morphology. Use plasticized labware and validate purity via ICP-OES .
- Data Reproducibility : Report synthesis yields, CMC, and pH adjustments with ±SD from triplicate trials. For structural data, include crystallographic R-factors (e.g., R₁ < 0.05 for XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
